N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features and reactivity.
Properties
Molecular Formula |
C14H9F4NO |
|---|---|
Molecular Weight |
283.22 g/mol |
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9F4NO/c15-12-7-6-10(8-11(12)14(16,17)18)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
InChI Key |
IKHJFPCAZHWEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation can yield carboxylic acids or other oxidized derivatives .
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-fluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
- 4-(trifluoromethyl)benzylamine
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
